1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : This compound has been synthesized and characterized using various spectroscopic techniques. In a study by Liao et al. (2022), the compound's structure was confirmed through FT-IR, NMR, and MS spectroscopies, and its molecular structure was further analyzed using Density Functional Theory (DFT) (Liao et al., 2022).
Crystallographic Analysis : Yang et al. (2021) focused on the crystallographic and conformational analysis of a similar compound. They confirmed its structure using FTIR, NMR spectroscopy, and MS, and conducted a DFT study to compare the molecular structure with X-ray diffraction values (Yang et al., 2021).
Applications in Medicinal Chemistry and Material Science
Intermediate in Biologically Active Compounds : Kong et al. (2016) reported the synthesis of an important intermediate in the production of biologically active compounds like crizotinib. The intermediate was synthesized using a three-step process and characterized through MS and NMR spectrum analysis (Kong et al., 2016).
Palladium-Catalyzed Borylation : Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the palladium-catalyzed borylation of aryl bromides. This method proved effective in the borylation of aryl bromides bearing sulfonyl groups, highlighting its potential utility in the synthesis of complex organic molecules (Takagi & Yamakawa, 2013).
Contribution to Fluorescence and Polymer Chemistry
Fluorescent Probes Development : Shen You-min (2014) synthesized a novel near-infrared fluorescence probe of carbazole borate ester, indicating the compound's potential application in developing advanced fluorescent materials (Shen You-min, 2014).
Polymers with High Luminescent Properties : Welterlich, Charov, and Tieke (2012) described the synthesis and properties of polymers containing isoDPP units, showcasing the use of similar compounds in creating materials with specific optical properties (Welterlich, Charov, & Tieke, 2012).
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki-miyaura cross-coupling reactions .
Biochemical Pathways
The compound may be involved in various biochemical pathways, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . The downstream effects of these reactions can lead to the synthesis of various complex organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical entities . For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .
properties
IUPAC Name |
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-6-14-8-9(7-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCRHVPUHAXAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464045 | |
Record name | 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
CAS RN |
847818-70-6 | |
Record name | 1-Ethylpyrazole-4-boronic acid pinacol ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847818-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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